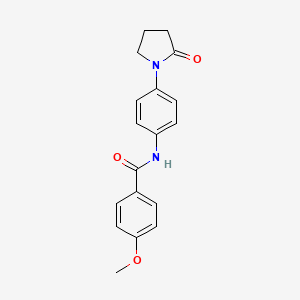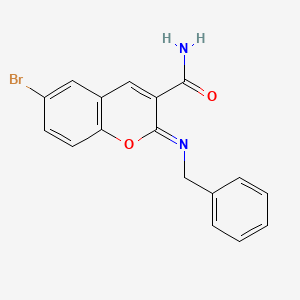
(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes determining the reaction conditions, products, and mechanisms .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis via Cyclocoupling :
- 3H-Benzo[f]chromene-2-carboxamides, structurally related to the queried compound, are synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3. This process is conducted under an air atmosphere, indicating a potential method for synthesizing related chromene derivatives (Nizami & Hua, 2018).
Complex Formation with Amines and Amino Acid Esters :
- Umbelliferone-6-carbonyl chloride, a coumarin derivative, reacts with amines and amino acid esters to produce N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides. This indicates that compounds structurally similar to the queried chemical are reactive towards amines and can form complex compounds, potentially useful in creating pharmacologically active derivatives (Zakharov et al., 2019).
Eco-Friendly Synthesis Approaches :
- An eco-friendly synthesis approach for 2-imino-2H-chromene-3-carboxamides has been developed, highlighting the potential for environmentally sustainable methods in synthesizing compounds structurally similar to the queried compound. This method utilizes aqueous sodium carbonate or hydrogen carbonate solution, underlining the possibility of greener synthesis routes for such chemicals (Proença & Costa, 2008).
Antibacterial Applications :
- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized through a reaction involving N-benzyl-2-cyanoacetamide showed antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests potential therapeutic applications of compounds structurally similar to the queried chemical in combating bacterial infections (Pouramiri, Kermani, & Khaleghi, 2017).
Inhibitor Development for Cancer Therapy :
- 2-Phenyliminochromene derivatives have been synthesized and evaluated as inhibitors for aldo-keto reductase (AKR) 1B10, a target in cancer therapy. This points towards the potential of compounds similar to the queried chemical in developing cancer therapeutics. Specifically, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide was identified as a potent inhibitor, suggesting the therapeutic relevance of structurally related compounds (Endo et al., 2013).
Diversity Oriented Synthesis :
- A method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed, highlighting the versatility of similar compounds in creating diverse libraries of biologically active molecules. This methodology involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts and provides a foundation for the synthesis of a wide range of compounds with potential biological activities (Vodolazhenko et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzylimino-6-bromochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)21)17(22-15)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIKNXLTKLGGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
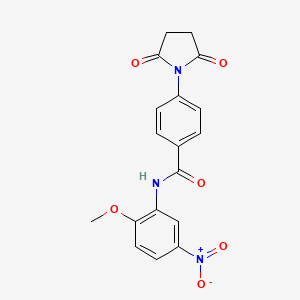
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
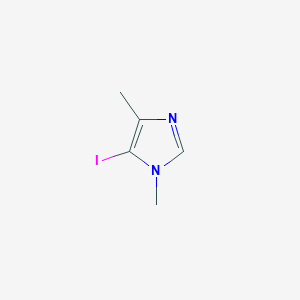
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
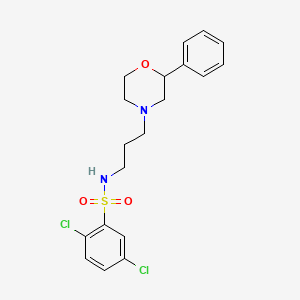
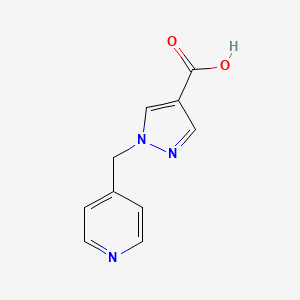
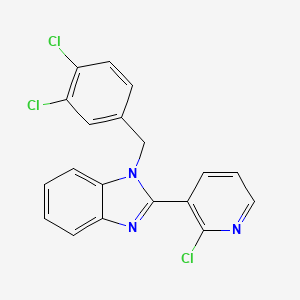
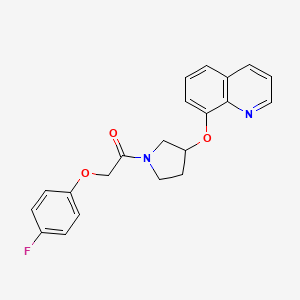
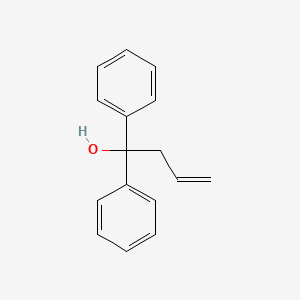
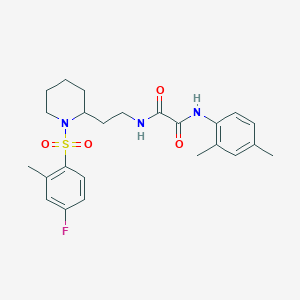
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
